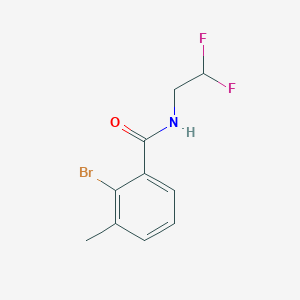

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide

説明

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide is a halogenated benzamide derivative with a molecular formula of C₁₀H₉BrF₂NO. Its structure comprises a benzamide core substituted with a bromine atom at the 2-position, a methyl group at the 3-position, and an amide-linked 2,2-difluoroethyl group.

特性

IUPAC Name |

2-bromo-N-(2,2-difluoroethyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-6-3-2-4-7(9(6)11)10(15)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMUBUKLKRVIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide typically involves the bromination of 3-methylbenzoic acid followed by the introduction of the difluoroethyl group. One common method involves the use of bromine and a suitable solvent to brominate 3-methylbenzoic acid, forming 2-bromo-3-methylbenzoic acid. This intermediate is then reacted with 2,2-difluoroethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce more complex aromatic compounds .

科学的研究の応用

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine and difluoroethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence its biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

生物活性

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a difluoroethyl group, which may influence its biological interactions and pharmacological properties. The presence of these functional groups enhances lipophilicity, aiding cellular penetration.

The biological activity of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide can be attributed to its interaction with various molecular targets within biological systems. The bromine atom may enhance binding affinity to specific receptors or enzymes, while the difluoroethyl group could modulate the compound's solubility and stability in biological environments.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Biological Activity Overview

Research indicates that 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide exhibits several biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines.

Anticancer Potential

In vitro experiments with related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of stress response pathways . The specific mechanisms by which 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide exerts its anticancer effects remain an area for further exploration.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide | Promising | Preliminary | Enzyme inhibition, receptor modulation |

| 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide | Moderate | Significant | Similar mechanisms |

| 2-Chloro-N-(2,2-difluoroethyl)-3-methylbenzamide | Limited | Low | Different binding affinity |

Future Directions

Further studies are essential to elucidate the precise mechanisms by which 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide exerts its biological effects. Investigations into structure-activity relationships (SAR) will provide insights into optimizing this compound for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。